

Spectroscopic Characterization of 3-Aminoazepan-2-one Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminoazepan-2-one
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **3-Aminoazepan-2-one hydrochloride** ($C_6H_{13}ClN_2O$, Molecular Weight: 164.63 g/mol). Due to the limited availability of public experimental spectra for this specific compound, this guide presents a set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Aminoazepan-2-one hydrochloride**. These values are estimated based on the chemical structure and typical spectroscopic behavior of similar functional groups.

Table 1: Predicted 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.5	Broad Singlet	3	-NH ₃ ⁺
~7.9	Broad Singlet	1	-NH- (lactam)
~4.0	Triplet	1	-CH(NH ₃ ⁺)-
~3.2	Multiplet	2	-CH ₂ - (adjacent to lactam NH)
~2.0	Multiplet	2	-CH ₂ -
~1.8	Multiplet	2	-CH ₂ -
~1.5	Multiplet	2	-CH ₂ -

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~175	C=O (lactam)
~55	-CH(NH ₃ ⁺)-
~45	-CH ₂ - (adjacent to lactam NH)
~30	-CH ₂ -
~28	-CH ₂ -
~25	-CH ₂ -

Solvent: D₂O or DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretch (lactam)
~3000-2800	Strong, Broad	N-H stretch (-NH ₃ ⁺)
~2950-2850	Medium	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (amide I band)
~1550	Medium	N-H bend (amide II band)
~1500-1400	Medium	N-H bend (-NH ₃ ⁺)

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Adduct
129.1022	[M+H] ⁺
151.0842	[M+Na] ⁺
127.0877	[M-H] ⁻

M refers to the free base, 3-Aminoazepan-2-one (C₆H₁₂N₂O, Molecular Weight: 128.17 g/mol).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Aminoazepan-2-one hydrochloride**.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) or Dimethyl Sulfoxide- d_6 ($DMSO-d_6$)) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or gently warm if necessary.

1H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.
- Acquire a standard one-dimensional 1H NMR spectrum.
- Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
- Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum (e.g., to the residual solvent peak).

^{13}C NMR Acquisition:

- Acquire a standard one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, as ^{13}C has a low natural abundance)

- Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-Aminoazepan-2-one hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.
- Acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

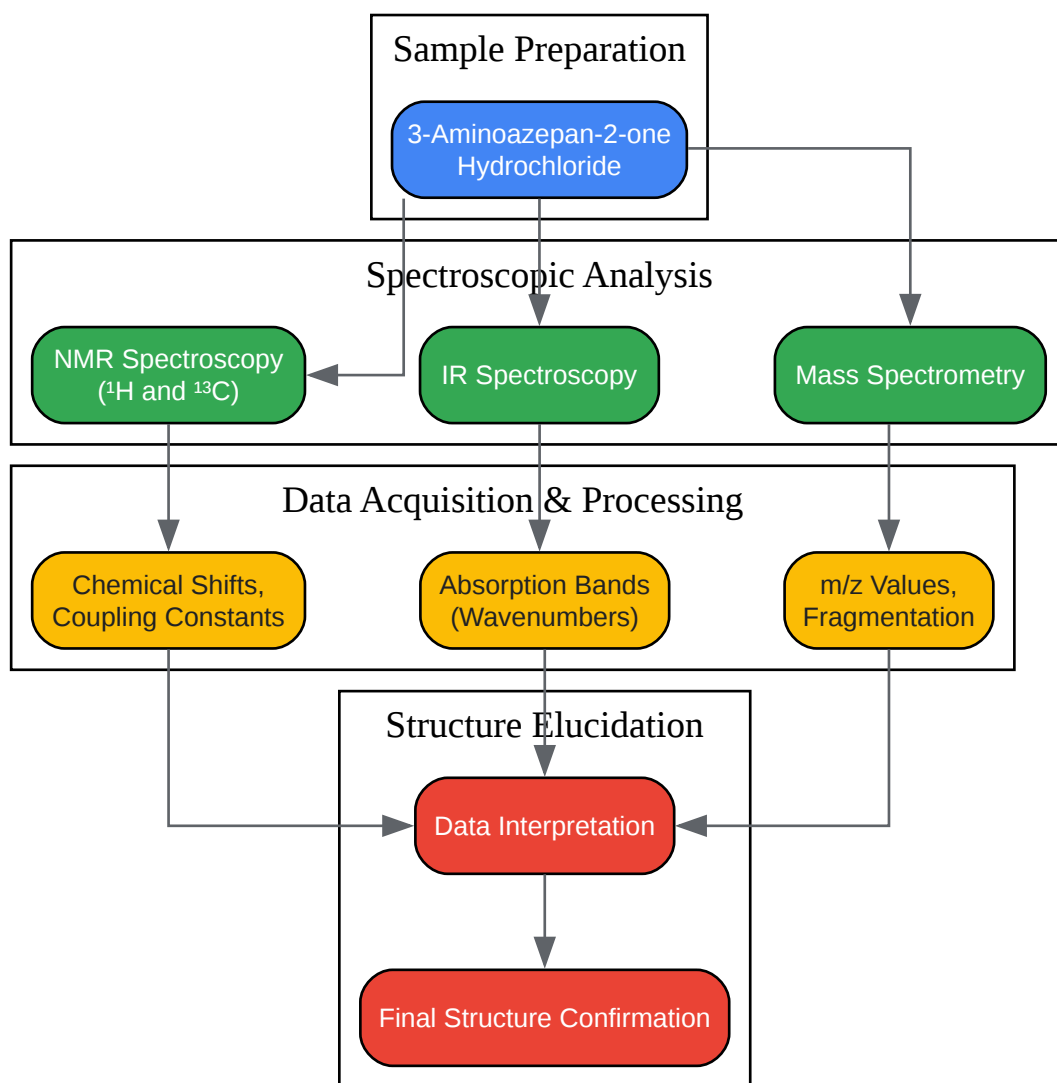
- Prepare a dilute solution of **3-Aminoazepan-2-one hydrochloride** (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
- A small amount of formic acid or acetic acid may be added to promote ionization in positive ion mode.

Mass Spectrum Acquisition:

- Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
- Optimize instrumental parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and strong signal.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

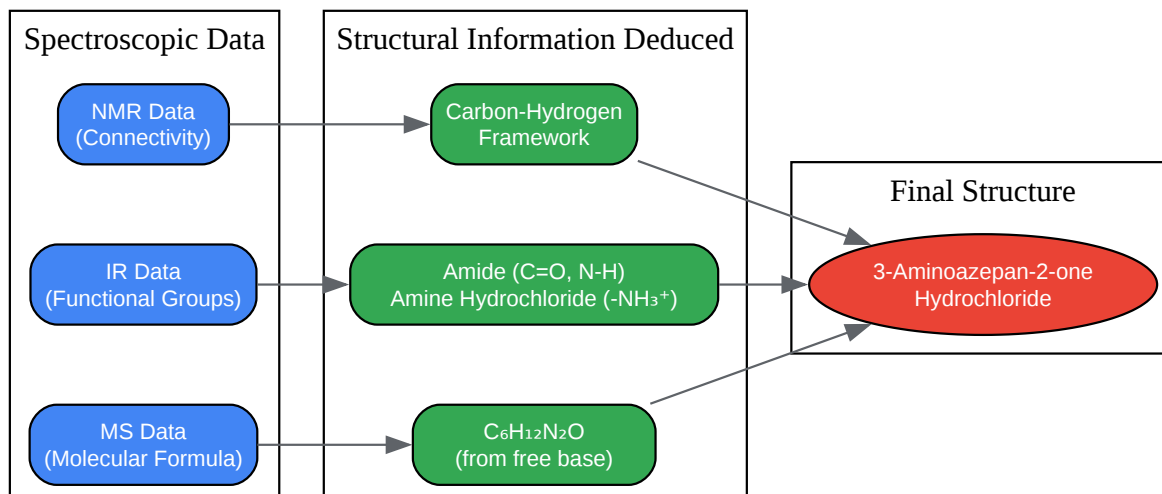
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structure elucidation.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Logical relationship of spectroscopic data for structure elucidation.

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